molecular formula C13H21N3O3 B2903005 N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide CAS No. 952972-10-0

N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide

Cat. No. B2903005
CAS RN: 952972-10-0
M. Wt: 267.329
InChI Key: HCYMQGUZJSFPPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide, commonly known as A-967079, is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by various stimuli, including heat, capsaicin, and protons. It is widely expressed in nociceptive neurons, and its activation is involved in the transmission of pain signals. A-967079 has been extensively studied as a potential therapeutic target for pain management.

Mechanism of Action

A-967079 selectively blocks the N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide ion channel, which is involved in the transmission of pain signals. N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide is activated by various stimuli, including heat, capsaicin, and protons. Activation of N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide leads to the influx of calcium ions into nociceptive neurons, which results in the release of neurotransmitters that transmit pain signals. A-967079 blocks this process by preventing the influx of calcium ions into nociceptive neurons, thereby reducing pain transmission.
Biochemical and Physiological Effects
A-967079 has been shown to have minimal off-target effects, indicating its selectivity for N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide. In addition, it has been shown to have a long duration of action, with pain relief lasting up to 24 hours in animal models. A-967079 has also been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed.

Advantages and Limitations for Lab Experiments

A-967079 is a useful tool for studying the role of N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide in pain transmission. Its selectivity for N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide allows for the specific targeting of this ion channel, without affecting other ion channels or receptors. However, its potency and efficacy may vary depending on the experimental conditions, such as the route of administration and the model used.

Future Directions

There are several potential future directions for the study of A-967079. One area of interest is the development of novel N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide antagonists with improved pharmacokinetic properties, such as increased potency and duration of action. Another area of interest is the investigation of the role of N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide in other physiological processes, such as inflammation and itch. Finally, the clinical development of A-967079 or other N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide antagonists as potential analgesics for the treatment of chronic pain is an important area of research.

Synthesis Methods

A-967079 can be synthesized using a multi-step process that involves the reaction of furan-2-carboxylic acid with dimethylamine and isopropyl chloroformate to form the intermediate N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)carbamic acid isopropyl ester. This intermediate is then treated with oxalyl chloride and further reacted with 2-aminoethanol to yield the final product, A-967079.

Scientific Research Applications

A-967079 has been extensively studied in preclinical models of pain. Studies have shown that it can effectively block N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide-mediated pain responses in animal models, including thermal and mechanical hyperalgesia, and allodynia. In addition, A-967079 has been shown to be effective in reducing pain in models of inflammatory pain, neuropathic pain, and cancer pain.

properties

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-propan-2-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3/c1-9(2)15-13(18)12(17)14-8-10(16(3)4)11-6-5-7-19-11/h5-7,9-10H,8H2,1-4H3,(H,14,17)(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCYMQGUZJSFPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NCC(C1=CC=CO1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-isopropyloxalamide

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